Methyl 2-[(1,5-dimethylpyrazol-3-yl)methylcarbamoylamino]benzoate;hydrochloride
Description
Methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride is a complex organic compound that features a pyrazole ring, a benzoate ester, and a hydrochloride salt
Properties
IUPAC Name |
methyl 2-[(1,5-dimethylpyrazol-3-yl)methylcarbamoylamino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3.ClH/c1-10-8-11(18-19(10)2)9-16-15(21)17-13-7-5-4-6-12(13)14(20)22-3;/h4-8H,9H2,1-3H3,(H2,16,17,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEOXTKCYTXDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC=CC=C2C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1,5-dimethylpyrazol-3-yl)methylcarbamoylamino]benzoate;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Attachment of the Benzoate Ester: The benzoate ester is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Formation of the Final Compound: The final step involves coupling the pyrazole derivative with the benzoate ester under appropriate conditions, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted benzoate esters or pyrazole derivatives.
Scientific Research Applications
Methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(1,5-dimethylpyrazol-3-yl)methylcarbamoylamino]benzoate;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Methyl benzoate: A related ester compound with a simpler structure.
Hydrochloride Salts of Other Amines: Compounds with similar salt forms but different amine structures.
Uniqueness
Methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride is unique due to its combination of a pyrazole ring, benzoate ester, and hydrochloride salt, which confer specific chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
